molecular formula C8H4BrClN2O B14772472 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one

Cat. No.: B14772472
M. Wt: 259.49 g/mol
InChI Key: GCPYESVMTLMZGX-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.

    Cyclization: Formation of the naphthyridine core through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

    Oxidation and Reduction: Alteration of the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace halogen atoms.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its biological activity and potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,6-naphthyridin-7(6H)-one: Lacks the bromine atom.

    8-Bromo-1,6-naphthyridin-7(6H)-one: Lacks the chlorine atom.

    1,6-Naphthyridin-7(6H)-one: Lacks both bromine and chlorine atoms.

Uniqueness

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

8-bromo-2-chloro-6H-1,6-naphthyridin-7-one

InChI

InChI=1S/C8H4BrClN2O/c9-6-7-4(3-11-8(6)13)1-2-5(10)12-7/h1-3H,(H,11,13)

InChI Key

GCPYESVMTLMZGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C(=O)NC=C21)Br)Cl

Origin of Product

United States

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